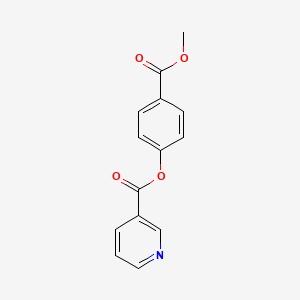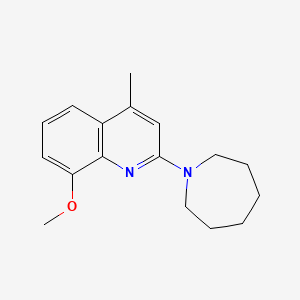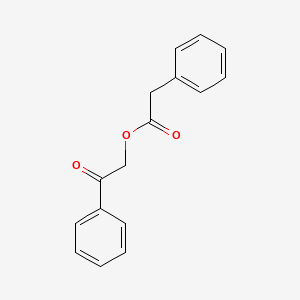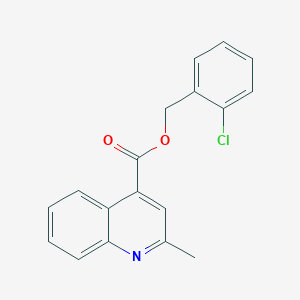
4-(methoxycarbonyl)phenyl nicotinate
Overview
Description
4-(Methoxycarbonyl)phenyl nicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates. It is commonly used in scientific research for its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology.
Scientific Research Applications
Synthesis and Ring System Formation
4-(Methoxycarbonyl)phenyl nicotinate has been utilized in the synthesis of complex organic compounds. For example, Beckwith and Westwood (1989) explored its use in the synthesis of indolizidine and quinolizidine ring systems through free radical cyclization. This process showed potential in the creation of a variety of indolizidines, indicating the versatility of 4-(methoxycarbonyl)phenyl nicotinate in organic synthesis (Beckwith & Westwood, 1989).
Material Science and Nanotechnology
In material science, 4-(methoxycarbonyl)phenyl nicotinate has been incorporated into the development of hybrid nanomaterials. Monteiro et al. (2015) described the immobilization of (S)-BINOL, a chiral derivative of 4-(methoxycarbonyl)phenyl nicotinate, onto multiwalled carbon nanotubes. This application demonstrates the potential of 4-(methoxycarbonyl)phenyl nicotinate derivatives in creating advanced materials with specific properties (Monteiro et al., 2015).
Photovoltaic Applications
In the field of renewable energy, particularly solar energy, 4-(methoxycarbonyl)phenyl nicotinate derivatives have been explored. Hemavathi et al. (2019) synthesized a derivative for use in dye-sensitized solar cells (DSSCs), demonstrating its role in improving the efficiency of solar cells. This research highlights the compound's potential in enhancing the performance of photovoltaic devices (Hemavathi et al., 2019).
Charge Transfer Studies
The compound's derivatives have been used in studies related to charge transfer. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with a methoxycarbonyl substituent, revealing insights into intramolecular charge transfer mechanisms. Such studies are essential for understanding electronic processes in organic compounds (Yang et al., 2004).
Liquid Crystal Research
4-(Methoxycarbonyl)phenyl nicotinate derivatives have also found applications in the field of liquid crystals. Al-Mutabagani et al. (2021) synthesized derivatives to study their mesomorphic properties, demonstrating the impact of molecular architecture on liquid crystal behavior. This research contributes to the development of new liquid crystal materials with specific properties (Al-Mutabagani et al., 2021).
properties
IUPAC Name |
(4-methoxycarbonylphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-13(16)10-4-6-12(7-5-10)19-14(17)11-3-2-8-15-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCKLZAQAUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)



![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)


![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)